molecular formula C11H12O4 B8484786 methyl 7-hydroxy-3,4-dihydro-2H-chromene-4-carboxylate

methyl 7-hydroxy-3,4-dihydro-2H-chromene-4-carboxylate

Cat. No. B8484786
M. Wt: 208.21 g/mol
InChI Key: FDBKBKWFASQENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096567B2

Procedure details

To 7-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid (0.71 g, 3.41 mmol) was added HBr (0.276 g, 3.41 mmol) and the reaction was heated at 130° C. for 3 hours. The reaction was cooled and concentrated, and the residue was loaded onto a silica gel samplet. The product was eluted using a gradient of 0.5% MeOH/CH2Cl2 containing 0.5% acetic acid to 10% acetic acid/CH2Cl2 containing 0.5% acetic acid. The isolated product was dissolved in MeOH (5 mL) and concentrated sulfuric acid (1 mL) was added and the reaction heated at 75° C. After 2 hours, reaction was cooled, diluted with ethyl acetate (25 mL) and washed with water (25 mL) and brine (25 mL). The organic layer was dried over magnesium sulfate and concentrated. The residue was purified by silica gel chromatography, eluting with a gradient of 0.5% MeOH/CH2Cl2 to 10% MeOH/CH2Cl2, to provide the title compound (0.312 g, 43.9% yield).
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
43.9%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]([C:13]([OH:15])=[O:14])[CH2:8][CH2:9][O:10]2)=[CH:5][CH:4]=1.Br.[C:17](OCC)(=O)C>>[OH:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]([C:13]([O:15][CH3:17])=[O:14])[CH2:8][CH2:9][O:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.71 g
Type
reactant
Smiles
COC1=CC=C2C(CCOC2=C1)C(=O)O
Name
Quantity
0.276 g
Type
reactant
Smiles
Br
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The product was eluted
DISSOLUTION
Type
DISSOLUTION
Details
The isolated product was dissolved in MeOH (5 mL)
ADDITION
Type
ADDITION
Details
concentrated sulfuric acid (1 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 75° C
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WASH
Type
WASH
Details
washed with water (25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0.5% MeOH/CH2Cl2 to 10% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C2C(CCOC2=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.312 g
YIELD: PERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.